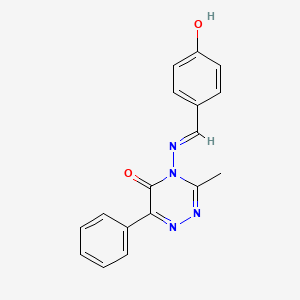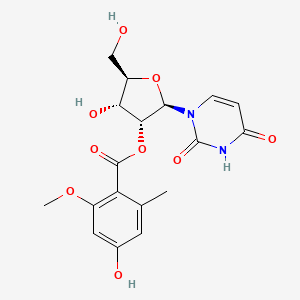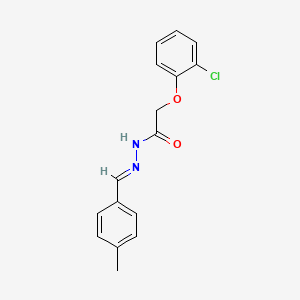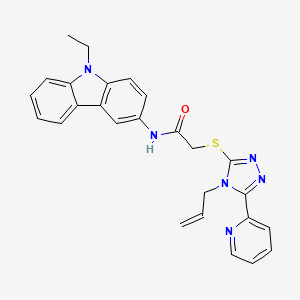
N-(furan-2-ylmethyl)acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)acridin-9-amine is a compound that combines the structural features of both acridine and furan. Acridine derivatives are known for their wide range of biological activities, including anticancer, antibacterial, and antiviral properties . Furan derivatives, on the other hand, are recognized for their therapeutic efficacy in various medicinal applications . The combination of these two moieties in a single molecule offers potential for diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the oxidative nucleophilic substitution of hydrogen in the acridine molecule to form 9-acylaminoacridines . The furan moiety can be introduced using furfurylamine and 2-furoic acid under microwave-assisted conditions, which allows for efficient coupling and high yields .
Industrial Production Methods
Industrial production of N-(furan-2-ylmethyl)acridin-9-amine would likely involve scalable microwave-assisted synthesis due to its efficiency and high yield. The use of effective coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor can optimize reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The acridine moiety can be reduced to form dihydroacridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and anhydrous DMSO.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)acridin-9-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This intercalation is driven by charge transfer and π-stacking interactions . The furan moiety may also contribute to the compound’s biological activity through its own interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)furan-2-carboxamide: Another furan derivative with potential biological activity.
9-aminoacridine: A simpler acridine derivative known for its antibacterial properties.
Uniqueness
N-(furan-2-ylmethyl)acridin-9-amine is unique due to the combination of the acridine and furan moieties, which provides a dual mechanism of action and potential for diverse applications. The presence of both moieties allows for enhanced biological activity and the possibility of targeting multiple pathways simultaneously.
Properties
Molecular Formula |
C18H14N2O |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)acridin-9-amine |
InChI |
InChI=1S/C18H14N2O/c1-3-9-16-14(7-1)18(19-12-13-6-5-11-21-13)15-8-2-4-10-17(15)20-16/h1-11H,12H2,(H,19,20) |
InChI Key |
OQMCXJMYARKPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12039473.png)


![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12039502.png)

![3-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid](/img/structure/B12039514.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12039516.png)

![[4-bromo-2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B12039521.png)




![2-Butyl-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12039548.png)
